An In-Depth Technical Guide to the Chemical Properties of Benzyl Chlorofluoroacetate
An In-Depth Technical Guide to the Chemical Properties of Benzyl Chlorofluoroacetate
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core chemical properties, synthesis, reactivity, and potential applications of Benzyl Chlorofluoroacetate.
Introduction
Benzyl chlorofluoroacetate is a halogenated ester of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure uniquely combines a benzyl protecting group with an α-chloro, α-fluoro stereocenter, making it a valuable chiral building block. The presence of both chlorine and fluorine atoms at the α-position imparts distinct electronic properties and reactivity, while the benzyl ester functionality allows for versatile chemical manipulation. Understanding the nuanced properties of this reagent is crucial for its effective application in the synthesis of complex target molecules, particularly novel pharmaceutical agents where the incorporation of fluorine can enhance metabolic stability and binding affinity.[1][2]
Core Chemical Identity and Physical Properties
Benzyl chlorofluoroacetate is a colorless to pale yellow oil under standard conditions. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | Benzyl 2-chloro-2-fluoroacetate | N/A |
| Synonyms | Benzyl chlorofluoroacetate | N/A |
| CAS Number | 243659-11-2 | N/A |
| Molecular Formula | C₉H₈ClFO₂ | N/A |
| Molecular Weight | 202.61 g/mol | N/A |
| Boiling Point | 125-126 °C / 15 mmHg | N/A |
| Refractive Index (n²⁰/D) | 1.5019 | N/A |
Molecular Structure
The structure features a chiral carbon bonded to four different substituents: a hydrogen atom, a fluorine atom, a chlorine atom, and a benzyl ester group.
Caption: Chemical structure of Benzyl chlorofluoroacetate.
Spectroscopic Characterization
While a publicly available, verified full dataset for Benzyl chlorofluoroacetate is not readily accessible, its spectroscopic profile can be predicted based on its constituent functional groups. Researchers synthesizing or handling this compound should anticipate the following characteristic signals.
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¹H NMR:
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Aromatic Protons: A multiplet in the range of δ 7.3-7.5 ppm, integrating to 5H, corresponding to the phenyl ring of the benzyl group.[3][4]
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Benzylic Protons: A singlet or a sharp multiplet around δ 5.2-5.4 ppm, integrating to 2H, for the -OCH₂- protons.[3][4]
-
α-Proton: A doublet of doublets (dd) in the range of δ 6.0-6.5 ppm, integrating to 1H, for the proton on the chiral center (-CHFCl). The splitting pattern arises from coupling to both the adjacent fluorine (²JHF) and chlorine atoms, though coupling to chlorine is not typically resolved.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal around δ 165-170 ppm for the ester carbonyl carbon.
-
Aromatic Carbons: Multiple signals between δ 127-136 ppm.[3][4][5]
-
Benzylic Carbon: A signal around δ 67-70 ppm for the -OCH₂- carbon.[3]
-
α-Carbon: A signal significantly downfield, split into a doublet by the directly attached fluorine (¹JCF), expected in the range of δ 80-95 ppm.
-
-
¹⁹F NMR:
-
As a monofluorinated aliphatic compound, a single resonance is expected. The chemical shift is highly dependent on the electronic environment. For a fluorine atom attached to a carbon bearing a chlorine and an ester group, the signal is anticipated in the range of δ -150 to -180 ppm (relative to CFCl₃).[6][7] The signal should appear as a doublet due to coupling with the α-proton (²JFH).[8]
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band around 1750-1770 cm⁻¹, characteristic of an α-halo ester carbonyl group.
-
C-O Stretch: A strong band in the region of 1100-1300 cm⁻¹.
-
C-H Aromatic Stretch: Signals appearing just above 3000 cm⁻¹.[9]
-
C-Cl and C-F Stretches: These will appear in the fingerprint region, typically between 600-800 cm⁻¹ for C-Cl and 1000-1100 cm⁻¹ for C-F.[9]
-
Synthesis and Purification
A robust and common method for the synthesis of Benzyl chlorofluoroacetate is the esterification of benzyl alcohol with a suitable chlorofluoroacetylating agent. The choice of agent dictates the reaction conditions.
Proposed Synthetic Workflow
A highly effective method involves the use of chlorofluoroacetyl chloride, which readily reacts with benzyl alcohol in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Caption: Proposed workflow for the synthesis of Benzyl chlorofluoroacetate.
Experimental Protocol (Self-Validating System)
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzyl alcohol (1.0 eq.) and a dry, aprotic solvent such as dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 eq.), to the solution.
-
Addition of Acyl Chloride: Add chlorofluoroacetyl chloride (1.05 eq.), dissolved in a small amount of DCM, dropwise via the dropping funnel over 30 minutes. Causality: Dropwise addition at 0 °C is critical to control the exothermic reaction and prevent the formation of side products.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the benzyl alcohol starting material by Thin Layer Chromatography (TLC). Self-Validation: A new spot corresponding to the more nonpolar ester product should appear, and the alcohol spot should vanish.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess amine), saturated sodium bicarbonate solution (to remove acidic impurities), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation, taking advantage of its reported boiling point, or by silica gel column chromatography.[10]
Chemical Reactivity and Stability
The reactivity of Benzyl chlorofluoroacetate is governed by three primary sites: the ester carbonyl, the α-carbon, and the benzylic position.
-
Ester Hydrolysis: The ester is susceptible to cleavage under both acidic and basic conditions to yield benzyl alcohol and chlorofluoroacetic acid. Basic hydrolysis (saponification) is typically faster and irreversible.
-
Nucleophilic Substitution at the α-Carbon: The α-carbon is highly electrophilic due to the inductive effects of the ester carbonyl, the chlorine, and the fluorine atoms. It is an excellent substrate for Sₙ2 reactions with a variety of soft nucleophiles.[11][12][13] The reactivity order for halogens as leaving groups is generally I > Br > Cl > F, making the chloride the more likely group to be displaced in the presence of a suitable nucleophile.[10]
-
Hydrogenolysis: The benzyl group can be selectively removed via catalytic hydrogenation (e.g., H₂, Pd/C). This is a standard deprotection strategy in organic synthesis, which would unmask the chlorofluoroacetic acid.
-
Stability: The compound is expected to be sensitive to moisture due to potential hydrolysis. It should be stored under an inert atmosphere (nitrogen or argon) in a cool, dry place. It is incompatible with strong acids, strong bases, and strong oxidizing agents.
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